3-(p-Tolylcarbamoyl)phenylboronic acid

Vue d'ensemble

Description

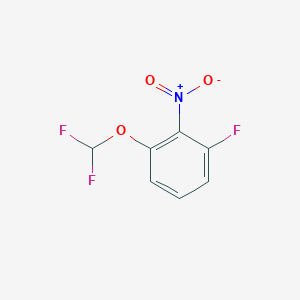

3-(p-Tolylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 . It is a solid substance that is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 3-(p-Tolylcarbamoyl)phenylboronic acid consists of a phenylboronic acid group attached to a p-tolylcarbamoyl group . The phenylboronic acid group contains a boron atom bonded to an oxygen atom and a phenyl group, while the p-tolylcarbamoyl group contains a carbonyl group (C=O) attached to an amine group (NH2) and a methyl-substituted phenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 3-(p-Tolylcarbamoyl)phenylboronic acid are not available, boronic acids are known to undergo several types of reactions. They can form reversible covalent complexes with diols and polyols, a property that is often used in molecular recognition . Boronic acids can also participate in coupling reactions, such as the Suzuki reaction .Physical And Chemical Properties Analysis

3-(p-Tolylcarbamoyl)phenylboronic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.0±0.4 cm3, and its surface tension is 55.0±5.0 dyne/cm . The compound has a molar volume of 204.0±5.0 cm3 .Applications De Recherche Scientifique

Insulin Delivery at Physiological pH : An amphiphilic block glycopolymer, poly(d-gluconamidoethyl methacrylate-block-3-acrylamidophenylboronic acid), exhibits glucose-responsive properties at physiological conditions. This polymer forms nanoparticles that are promising for insulin delivery in diabetes treatment due to their glucose sensitivity and cytocompatibility (Guo et al., 2014).

Selective Enrichment of Glycoproteins/Glycopeptides : Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for biomedical applications, particularly in biomarker research. These nanoparticles demonstrate enhanced binding capacity to glycoproteins, making them useful for selective enrichment and identification in biomedical research (Zhang et al., 2015).

Optical Modulation in Nanotechnology : Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes show a clear link between their molecular structure and optical properties. This finding is crucial for applications in saccharide recognition and the development of smart biomimetic nanochannel systems (Mu et al., 2012).

Tumor Targeting and Penetration : Nanoparticles decorated with phenylboronic acid have been shown to enhance tumor targeting and penetration. This is particularly significant for drug delivery systems aiming at improved tumor accumulation and antitumor effect (Wang et al., 2016).

Drug Delivery Systems and Biosensors : Phenylboronic acid-based materials, particularly in nanogels, micelles, and mesoporous silica nanoparticles forms, are being extensively studied for their potential in constructing glucose-responsive systems for insulin delivery and biosensors applications (Ma & Shi, 2014).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZJEJMKNHPTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674440 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Tolylcarbamoyl)phenylboronic acid | |

CAS RN |

1072946-03-2 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)